molecular formula C16H15N5O2S B11296075 2-({3-[(4-Methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

2-({3-[(4-Methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide

Cat. No.: B11296075
M. Wt: 341.4 g/mol
InChI Key: OSZZMNFQUYOHJX-UHFFFAOYSA-N
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Description

2-({3-[(4-Methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pteridine core, which is a bicyclic heterocycle, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(4-Methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pteridine Core: The pteridine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({3-[(4-Methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the acetamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thiol reagents, acetic anhydride, acetyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-({3-[(4-Methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-[(4-Methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({3-

Biological Activity

The compound 2-({3-[(4-Methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide is a derivative of pteridine and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H16N4O2SC_{15}H_{16}N_4O_2S, with a molecular weight of approximately 316.38 g/mol. The structure features a pteridine core substituted with a methylphenyl group and a sulfanyl acetamide moiety.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₂S
Molecular Weight316.38 g/mol
IUPAC NameThis compound
LogP1.5
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, studies have shown that pteridine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

  • Mechanism of Action :
    • Inhibition of DNA synthesis.
    • Induction of reactive oxygen species (ROS) leading to apoptosis.
    • Modulation of signaling pathways such as MAPK and PI3K/Akt.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both gram-positive and gram-negative bacteria, as well as certain fungi.

  • Antibacterial Mechanism :
    • Disruption of bacterial cell wall synthesis.
    • Inhibition of protein synthesis through binding to ribosomal subunits.

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry investigated the effects of similar pteridine compounds on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and an increase in apoptotic markers.
  • Antimicrobial Testing : A recent assay evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-4-oxopteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C16H15N5O2S/c1-10-2-4-11(5-3-10)8-21-15(23)13-14(19-7-6-18-13)20-16(21)24-9-12(17)22/h2-7H,8-9H2,1H3,(H2,17,22)

InChI Key

OSZZMNFQUYOHJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)N

Origin of Product

United States

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